tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate is a chemical compound that has garnered attention in various fields of scientific research. It is known for its unique structure, which includes an oxazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with an oxazole derivative under specific conditions. One common method includes the use of tert-butyl chloroformate and oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives .
Scientific Research Applications
tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. This compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(difluoromethyl)oxazol-4-yl)carbamate
- tert-Butyl (2-(methoxymethyl)oxazol-4-yl)carbamate
- tert-Butyl (2-(oxazol-4-yl)benzyl)carbamate
Uniqueness
tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate stands out due to its specific oxazole ring structure, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
832077-45-9 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8(13)7-5-15-6-12-7/h5-6H,4H2,1-3H3,(H,11,14) |
InChI Key |
SEBIDSHKYHDAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=COC=N1 |
Origin of Product |
United States |
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